molecular formula C35H42O10 B1513199 Taxuspine B

Taxuspine B

Cat. No.: B1513199
M. Wt: 622.7 g/mol
InChI Key: RWMXWLFXARITCC-UHFFFAOYSA-N
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Description

Contextual Significance of Taxuspine B as a Diterpenoid Alkaloid in Academic Inquiry

Diterpenoid alkaloids are a class of natural products characterized by a twenty-carbon diterpene skeleton that has been modified to include a nitrogen atom, often within a complex ring system. frontiersin.orgmdpi.com This structural feature frequently imparts significant biological activity to these molecules. mdpi.com this compound, as a diterpenoid alkaloid, stands at the intersection of several key areas of academic inquiry.

The taxane (B156437) family itself is renowned for its chemical diversity, with nearly 600 distinct structures having been reported. nih.gov This vast array of related compounds provides a rich field for investigating structure-activity relationships, biosynthetic pathways, and the development of new synthetic methodologies. The intricate and highly oxygenated structure of taxanes like this compound presents a formidable challenge for synthetic chemists, driving innovation in the field of total synthesis. wikipedia.org

Furthermore, the study of diterpenoid alkaloids from the Taxus genus contributes to our understanding of the chemical ecology and chemotaxonomy of these plants. The presence and relative abundance of specific taxanes can vary between different Taxus species and even between different parts of the same plant, offering clues to their biological function and evolutionary relationships. ehime-u.ac.jp

Historical Perspective of this compound Discovery and Initial Academic Investigations

This compound was first isolated from the Japanese yew, Taxus cuspidata. nih.gov Initial investigations into the constituents of Taxus species were largely driven by the search for novel, biologically active compounds. researchgate.net The discovery of paclitaxel (B517696) in the 1960s from the bark of the Pacific yew, Taxus brevifolia, and the subsequent elucidation of its structure in 1971, ignited a global effort to explore the chemistry of the Taxus genus. academicjournals.org

This intensive period of phytochemical investigation led to the isolation and characterization of a multitude of new taxane derivatives. The process of isolating these compounds typically involves extraction from plant material, followed by various chromatographic techniques to separate the complex mixture of constituents. tandfonline.com Structure elucidation is then achieved through a combination of spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The initial academic reports on this compound would have detailed its isolation from Taxus cuspidata, and the determination of its chemical formula and structure. These foundational studies are crucial for all subsequent research, providing the essential chemical information needed for further investigation into its properties and potential applications.

Overview of Research Trajectories for this compound: Current Landscape and Foundational Studies

Research on this compound and related taxanes has followed several key trajectories. Foundational studies focused on the isolation, purification, and structural characterization of these natural products. This work laid the groundwork for more advanced investigations.

A significant area of research has been the exploration of the biological activities of taxanes. While paclitaxel remains the most famous example due to its anticancer properties, other taxanes, including various taxuspines, have been investigated for a range of biological effects. For instance, Taxuspine X, a related compound also isolated from Taxus cuspidata, has been shown to be a potent multidrug resistance (MDR) reversing agent. nih.gov This has spurred interest in the potential of other taxuspine derivatives to modulate the activity of cellular transporters like P-glycoprotein. nih.gov

Another major research trajectory is the total synthesis of taxanes. The structural complexity of these molecules makes their complete chemical synthesis a significant achievement, often requiring the development of novel synthetic strategies and reactions. acs.org The total synthesis of a natural product not only confirms its structure but also provides a route to produce larger quantities for biological testing and to create analogues with potentially improved properties. wikipedia.org

Current research continues to build on these foundations. The field of biosynthesis, which seeks to understand how plants produce these complex molecules, is an active area of investigation. mit.edu By identifying the genes and enzymes involved in the taxane biosynthetic pathway, researchers hope to develop methods for producing these valuable compounds in microbial or plant cell culture systems, providing a more sustainable alternative to extraction from slow-growing yew trees. academicjournals.orgmit.edu

Properties

IUPAC Name

(2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMXWLFXARITCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Isolation, Purification, and Structural Elucidation of Taxuspine B

Strategic Approaches for Extraction and Enrichment of Taxuspine B from Biological Sources

The initial step in isolating this compound involves its extraction from the source plant material, primarily the Japanese yew, Taxus cuspidata. nih.gov A strategic extraction process is employed to maximize the yield of taxoids while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids.

A common approach begins with the maceration of the dried and ground plant material (leaves and stems) with a polar organic solvent. Methanol is frequently the solvent of choice for this purpose. mdpi.commdpi.comgoogle.com The resulting methanolic extract contains a wide array of plant metabolites, including this compound.

To enrich the concentration of taxoids, a series of liquid-liquid partitioning steps are performed. The crude methanol extract is typically concentrated and then partitioned between an organic solvent, such as ethyl acetate (B1210297) or chloroform, and water. mdpi.comgoogle.com The taxoids, including this compound, preferentially move into the organic layer, while more polar, water-soluble impurities are washed away. This organic fraction is then concentrated to yield an enriched taxoid mixture, which serves as the starting material for the subsequent chromatographic purification stages. Further preliminary purification may involve treatment with activated carbon to remove pigments. google.com

Table 1: Overview of Extraction & Enrichment Strategies for Taxanes

StepTechniqueSolventsPurpose
Extraction Maceration / Ultrasonic-Assisted ExtractionMethanol, EthanolTo extract a broad range of metabolites, including taxoids, from plant biomass.
Enrichment Liquid-Liquid PartitioningEthyl Acetate/Water, Chloroform/WaterTo separate taxoids from highly polar, water-soluble impurities.
Decolorization AdsorptionActivated Carbon (Charcoal)To remove chlorophyll and other pigments from the crude extract.

Advanced Chromatographic Techniques for High-Purity Isolation of this compound

Achieving the high degree of purity required for structural elucidation and biological studies necessitates the use of advanced chromatographic techniques. Due to the structural similarity of the numerous taxoids present in the enriched extract, a multi-step chromatographic process is essential. mdpi.com

The crude taxoid mixture is first subjected to normal-phase column chromatography on a silica gel stationary phase. This technique separates compounds based on their polarity. A gradient elution system, typically employing solvent mixtures like hexane and ethyl acetate, is used to progressively elute compounds of increasing polarity from the column. google.com Fractions are collected and analyzed (often by Thin Layer Chromatography or analytical HPLC) to identify those containing this compound.

Fractions enriched with this compound are then pooled and subjected to High-Performance Liquid Chromatography (HPLC) , which offers much higher resolution. Reverse-phase HPLC (RP-HPLC) is the most common method for the final purification of taxanes. mdpi.commdpi.com In this technique, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. mdpi.commdpi.com By carefully optimizing the solvent gradient, this compound can be separated from other closely related taxoids, yielding the compound in high purity. mdpi.com Preparative HPLC columns are used to handle the larger quantities of material required for isolation. mdpi.com

Spectroscopic and Crystallographic Methods for Definitive Structural Assignment of this compound

With a pure sample of this compound isolated, its exact molecular structure is determined through a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of natural products like this compound. researchgate.netorganicchemistrydata.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assemble the structure piece by piece.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment (via chemical shift), the number of neighboring protons (via signal splitting or multiplicity), and their relative quantities (via integration).

¹³C NMR (Carbon NMR): This experiment detects all the carbon atoms, revealing the total number of carbons and their types (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: These are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of hydrogen networks within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and identifying the positions of functional groups and quaternary carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of the molecule. nih.gov

Table 2: Illustrative NMR Data for a Taxane (B156437) Skeleton (Note: This is a representative table; specific data for this compound must be obtained from primary literature.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
C-179.11.85 (m)
C-275.23.80 (d, 7.1)
C-345.82.30 (m)
C-481.1-
C-584.54.95 (d, 8.0)
.........

Mass spectrometry provides the precise molecular weight and molecular formula of this compound, and offers valuable structural clues through its fragmentation patterns. wur.nlresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous calculation of its molecular formula (C₃₅H₄₂O₁₀ for this compound). nih.gov Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used to ionize the molecule with minimal fragmentation, providing a clear molecular ion peak. wur.nl

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation of the molecule. nih.gov The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. The pattern of these fragment ions is like a fingerprint for the molecule, providing evidence for the presence of specific substructures and functional groups, such as the loss of acetyl or cinnamoyl groups.

While NMR, particularly NOESY experiments, can establish the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining its absolute stereochemistry in three-dimensional space. mdpi.com This technique requires the compound to be grown into a high-quality single crystal.

The crystal is then irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined. This provides an unambiguous assignment of the R/S configuration at each stereocenter. While a powerful tool, obtaining suitable crystals for natural products isolated in small quantities can be challenging. In cases where X-ray crystallography is not feasible, the absolute configuration is often inferred by comparison of spectroscopic data (like circular dichroism) with related compounds of known stereochemistry or through chemical correlation methods. mdpi.com There is no indication in the primary literature that the structure of this compound was determined by X-ray crystallography; its stereochemistry was likely established through detailed NMR analysis. nih.gov

Biosynthetic Pathways and Genetic Basis of Taxuspine B Production

Elucidation of Precursor Molecules and Early Steps in Taxuspine B Biosynthesis

The journey to this compound begins with fundamental building blocks derived from primary metabolism. The universal precursor for all diterpenoids in plants, including taxanes, is geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comnih.govresearchgate.net GGPP is assembled from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are five-carbon units produced via the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. nih.gov

The first committed and rate-limiting step in the biosynthesis of the taxane (B156437) skeleton is the complex cyclization of the linear GGPP molecule. frontiersin.orgnih.govnih.gov This crucial transformation is catalyzed by a single enzyme, taxadiene synthase (TS). nih.govuniprot.org The enzyme masterfully orchestrates a cascade of reactions, forming the characteristic tricyclic 6-8-6 ring system of the taxane core. nih.govnih.gov The primary product of this cyclization is taxa-4(5),11(12)-diene, which serves as the foundational scaffold upon which all subsequent modifications for taxane diversity, including the formation of this compound, are built. nih.govpnas.orgnih.gov

Enzymatic Transformations and Key Intermediates in the Biosynthetic Route to this compound

Following the creation of the initial taxadiene skeleton, a series of elaborate tailoring reactions occur, primarily involving hydroxylations and acylations, to generate the vast array of taxoids found in nature. The biosynthetic pathway is not strictly linear but is better described as a complex network of branching routes. mdpi.comencyclopedia.pub

The initial modifications are a series of oxygenations catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.govpnas.org The very first hydroxylation is typically at the C5 position, performed by the enzyme taxadiene 5α-hydroxylase (T5αH), which converts taxadiene to taxa-4(20),11(12)-dien-5α-ol. mdpi.comnih.govnih.gov This is followed by a cascade of further hydroxylations at various positions on the taxane core, such as C2, C7, C9, C10, and C13, each carried out by specific P450 enzymes. nih.gov For instance, taxane 10β-hydroxylase and taxane 13α-hydroxylase are known to add hydroxyl groups at their respective positions. pnas.org

These hydroxylated intermediates are then substrates for a variety of acyltransferases, which attach functional groups like acetyl and benzoyl moieties. nih.gov An example is the enzyme taxadien-5α-ol-O-acetyltransferase (TAT), which acetylates the hydroxyl group at the C5 position. mdpi.com The specific sequence and combination of these hydroxylation and acylation steps determine which of the hundreds of taxane structures is ultimately produced. The pathway leading to this compound involves the formation of several such hydroxylated and acetylated intermediates, including those with functionalities at the C2, C5, C7, C9, C10, and C13 positions, eventually leading to the formation of its unique structure which includes a cinnamoyl group.

Investigation of Gene Clusters and Enzymes Involved in this compound Biosynthesis

The genetic basis for taxane biosynthesis is rooted in a suite of specialized genes that encode the necessary enzymes. All identified hydroxylases in the pathway belong to the CYP725A subfamily of cytochrome P450s. nih.govnih.govfrontiersin.org The discovery of the Taxus genome has revealed that genes for the early steps of the pathway are physically grouped together on the chromosome in what is known as a gene cluster. biorxiv.orgresearchgate.net

A significant finding is the identification of a "taxadiene gene cluster" which contains genes for both taxadiene synthase (TS) and taxadiene 5α-hydroxylase (T5αH), the enzymes for the first two committed steps of the pathway. biorxiv.org This genomic arrangement suggests a coordinated regulation and expression of these crucial enzymes to ensure efficient production of the initial taxane intermediates. biorxiv.org Research has also shown that these gene clusters likely arose from gene duplication events over evolutionary time. biorxiv.org While the specific genes for every modification leading to this compound have not been individually mapped, the identification of these foundational gene clusters and the large family of associated CYP725A genes provides a clear blueprint for understanding the genetic origins of the entire taxane family. researchgate.net

Strategies for Enhancing this compound Biosynthesis through Metabolic Engineering Approaches

The elucidation of the taxane biosynthetic pathway has opened the door to metabolic engineering strategies aimed at increasing the production of these valuable compounds. nih.govresearchgate.net These approaches seek to overcome the low yields found in natural yew sources.

A more advanced approach involves heterologous expression, where the biosynthetic pathway genes from Taxus are transferred into a more easily manipulated host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgnih.govchalmers.se Significant progress has been made in producing the precursor taxadiene in both yeast and E. coli by introducing the TS gene and engineering the host's native isoprenoid pathway to provide an ample supply of the GGPP precursor. nih.govnih.govresearchgate.net Researchers have also successfully reconstituted portions of the downstream pathway in heterologous hosts. frontiersin.org For instance, the production of baccatin (B15129273) III, a late-stage intermediate, has been achieved in tobacco (Nicotiana benthamiana). biorxiv.org These synthetic biology platforms are expected to lower production costs and provide a sustainable, scalable source of taxanes and their precursors, which could be adapted for the enhanced production of specific compounds like this compound. nih.gov

Chemical Synthesis and Derivatization Strategies for Taxuspine B

Total Synthesis Approaches for the Complex Architecture of Taxuspine B

As of the current literature, a total synthesis of this compound has not yet been reported. The immense synthetic challenge posed by its densely functionalized and sterically congested framework has meant that efforts have largely focused on the synthesis of other, often simpler, taxanes. However, the extensive body of work on molecules like paclitaxel (B517696) and taxusin (B16899) provides a valuable foundation for devising potential synthetic strategies for this compound. A "two-phase" synthetic approach, which mimics the biosynthetic pathway by first constructing the carbocyclic core and then performing late-stage oxidative functionalization, is a particularly relevant concept for a molecule of this complexity. acs.org

A hypothetical retrosynthetic analysis of this compound would need to address the key challenges of constructing the 6/10/6 tricyclic system and stereoselectively installing its numerous oxygenated functional groups. Drawing inspiration from established taxane (B156437) syntheses, several key disconnections can be proposed.

A primary disconnection would likely separate the C-ring from the A/B-ring system. For instance, strategies employed in the synthesis of other taxanes have often involved the coupling of a pre-functionalized A-ring and C-ring precursor to form the central eight-membered B-ring via reactions such as a Shapiro coupling or a McMurry coupling. du.ac.in

Further disconnection of the A and C rings would lead to simpler, more readily available starting materials. For the C-ring, a plausible disconnection would be at the C-8/C-9 bond, potentially leading back to a substituted cyclohexenone derivative. The A-ring could be disconnected at the C-3/C-4 bond, with the exocyclic methylene (B1212753) at C-4 being introduced late in the synthesis.

A critical consideration in the retrosynthesis of this compound is the 2(3→20)abeo-rearranged skeleton. This could be envisioned as forming from a more conventional taxane core via a Wagner-Meerwein type rearrangement, or it could be targeted directly. A direct approach would involve strategies to form the ten-membered B-ring, a notoriously difficult transformation due to entropic factors.

Retrosynthetic Step Description Relevant Precedent
Initial Disconnection Cleavage of the A/B/C ring system into A- and C-ring fragments.Holton and Nicolaou syntheses of Paclitaxel. uni-konstanz.de
B-Ring Formation Intramolecular coupling to form the 10-membered ring.Intramolecular alkenylation or other cyclization strategies. arkat-usa.org
A-Ring Precursor A functionalized six-membered ring, potentially from a chiral pool starting material.Use of optically active building blocks in taxane synthesis. capes.gov.br
C-Ring Precursor A substituted cyclohexene (B86901) derivative.Common starting point in various taxane syntheses. arkat-usa.org

While no total synthesis of this compound has been accomplished, several methodological innovations from the broader field of taxane synthesis would be indispensable for such an undertaking. The construction of the central, highly strained eight-membered ring in conventional taxanes has spurred the development of novel cyclization strategies. For the ten-membered ring of this compound, techniques like ring-closing metathesis (RCM) could be particularly powerful, although their application to such a sterically demanding system would require careful substrate design.

The stereocontrolled installation of oxygen functional groups is another major hurdle. The development of diastereoselective dihydroxylations, epoxidations, and C-H oxidation reactions has been a hallmark of taxane synthesis. For example, the use of substrate-directed reactions, where existing stereocenters guide the stereochemical outcome of subsequent transformations, would be crucial.

Innovations in protecting group strategies are also paramount. The numerous hydroxyl groups in this compound have different steric and electronic environments, requiring a suite of orthogonal protecting groups that can be selectively removed at various stages of the synthesis.

Methodological Innovation Potential Application in this compound Synthesis
Ring-Closing Metathesis (RCM) Formation of the 10-membered B-ring.
Substrate-Directed Oxidation Stereoselective installation of hydroxyl and acetate (B1210297) groups.
Palladium-Catalyzed Cross-Coupling Formation of key C-C bonds, such as in the coupling of A- and C-ring fragments.
Advanced Protecting Group Strategies Differentiated protection of multiple hydroxyl groups.

Partial Synthesis and Semi-Synthetic Modifications of this compound Scaffolds

Given the lack of a total synthesis, partial synthesis and semi-synthesis starting from naturally abundant taxanes represent the most practical route to this compound analogues. A notable example is the synthesis of a paclitaxel analogue possessing the 2(3→20)abeotaxane skeleton, which is the core structure of this compound. nih.gov This work utilized deaminoacyltaxine A, a 2(3→20)abeotaxane isolated in significant quantities from the leaves of Taxus baccata, as a starting material. nih.gov This semi-synthetic approach allows for the exploration of the structure-activity relationships of this class of taxoids without resorting to a lengthy and potentially low-yielding total synthesis.

The modifications typically focus on the functional groups at various positions of the taxane skeleton, particularly at C-5, C-10, and C-13, to investigate their influence on biological activity. These studies are crucial for understanding how the unique scaffold of this compound and its analogues interact with biological targets.

Development of Stereoselective and Chemo-selective Methodologies for this compound Analogs

The development of methodologies for the synthesis of this compound analogues is driven by the need to create structurally simplified yet biologically active compounds. The synthesis of simplified analogues of Taxuspine X, a related taxoid, highlights this approach. nih.gov These efforts often involve the rational design of molecules that retain the key pharmacophoric elements of the natural product while being more synthetically accessible. nih.gov

A key challenge in the synthesis of such analogues is the stereoselective construction of the core ring system and the controlled introduction of functional groups. This necessitates the use of modern synthetic methods, including asymmetric catalysis and stereoselective cyclization reactions. For example, the diastereoselective addition of organometallic reagents to aldehyde precursors can be used to set key stereocenters. chemistryviews.org

Structure Activity Relationship Sar Studies and Design of Taxuspine B Analogs

Design and Synthesis of Novel Taxuspine B Analogs and Derivatives

The inherent structural complexity and low natural abundance of many taxuspine-type compounds present considerable challenges for total synthesis and subsequent biological investigation. nih.govresearchgate.net To overcome these hurdles, research has focused on the rational design and synthesis of structurally simplified analogs that retain the key features necessary for biological activity. nih.gov The strategy often involves creating "non-natural" natural products, which preserve most of the two-dimensional structural elements of the parent compound but are easier to synthesize. nih.gov

One approach has been to design analogs based on the structure of Taxuspine X, a compound closely related to this compound that is known to be a potent multidrug resistance (MDR) reversing agent. nih.govresearchgate.net The design of these analogs is often guided by computational methodologies and previous SAR studies on similar taxanes. nih.gov For instance, a simplified analog of Taxuspine X, compound 5 (see table below), was designed and synthesized. nih.gov Further building on this, two novel taxane (B156437) analogs, 6 and 7 , were rationally designed. nih.gov

The synthesis of these analogs involves multi-step chemical processes. For analog 6 , a 12-membered macrolactone condensed with the A-ring of a paclitaxel-like core, the synthesis utilized a Yamaguchi macrolactonization strategy. nih.gov For the carbocyclic analog 7 , a key step involved an intramolecular pinacol (B44631) coupling reaction to form the macrocycle. nih.gov This reaction started from a diol which was oxidized to a dialdehyde (B1249045), the crucial synthon for the macrocyclization. nih.gov These synthetic routes demonstrate the feasibility of producing simplified taxuspine analogs that can be used to probe biological activity. nih.gov

Compound NumberDescriptionSynthetic Approach
5 Simplified taxuspine X analogComputationally-guided design and multi-step synthesis. nih.gov
6 Analog of 5 with a benzoyloxy moiety at C13Synthesis via Yamaguchi macrolactonization. nih.gov
7 Carbocyclic analog of 5 Synthesis via intramolecular pinacol coupling of a dialdehyde intermediate. nih.gov

Elucidation of Pharmacophoric Elements and Key Structural Motifs of this compound for Biological Effects

Identifying the specific structural features, or pharmacophoric elements, responsible for a molecule's biological effect is a cornerstone of drug design. For taxuspine-related compounds, particularly in the context of P-glycoprotein (P-gp) inhibition, computational, ligand-based approaches have been employed to build pharmacophoric models. nih.govresearchgate.net These models describe the crucial three-dimensional arrangement of chemical features necessary for interaction with the biological target. pharmacophorejournal.com

A pharmacophoric model generated for taxanes acting as P-gp inhibitors identified several key features. nih.gov When Taxuspine X was mapped to this model, it showed a full alignment. nih.gov The key interactions included:

Hydrophobic Features : The cinnamoyl moiety of Taxuspine X corresponded perfectly with the hydrophobic areas of the pharmacophore. nih.gov

Hydrogen Bond Acceptors : The acetyl substituents on the taxane core mapped to the hydrogen bond acceptor features of the model. nih.gov

In contrast, the simplified analog 5 showed poor mapping, particularly for the hydrophobic feature, which correlated with its lack of activity as a P-gp inhibitor. nih.gov The introduction of a benzoyl moiety at position C13 in analog 6 restored the full mapping of the pharmacophore. This addition not only satisfied the hydrophobic requirements but also induced a 180° rotation of the molecule, allowing for a better alignment of its polar groups (OMe and OMEM) with the model's polar features. nih.gov This demonstrates that for P-gp inhibitory activity in this class of taxanes, an aromatic acyl group at C13 is a critical pharmacophoric element. nih.gov

Impact of Chemical Modifications on Molecular Interactions and Target Binding of this compound Derivatives

Chemical modifications to the core structure of taxuspine analogs have a profound impact on their biological activity, particularly their ability to inhibit the P-gp transporter. Structure-activity relationship (SAR) studies have revealed that not all functional groups on the complex taxane skeleton are essential for this activity, whereas the addition or modification of others is critical. nih.gov

While the complex phenylisoserine (B1258129) side chain at C13 is crucial for the cytotoxic, microtubule-stabilizing activity of paclitaxel (B517696), its replacement with different acyl groups can abolish cytotoxicity while conferring potent MDR-reversing activity. nih.gov This principle was applied in the design of this compound/X analogs.

The following table summarizes the findings from a study on simplified taxuspine analogs and their P-gp inhibitory activity: nih.govresearchgate.net

CompoundKey Structural ModificationP-gp Inhibitory Activity (IC₅₀)SAR Interpretation
5 Simplified Taxuspine X analog, lacks C13 side chainInactiveLacks key pharmacophoric features for P-gp binding. nih.gov
6 Benzoyloxy moiety added at C137.2 µMThe acyloxy side chain at C13, specifically a benzoyloxy group, is crucial for high P-gp inhibitory activity. nih.gov
7 Carbocyclic analog (macrocyclic C6 replaced by oxygen bioisostere)Promising P-gp inhibitory activityDemonstrates that the macrolactone ring can be replaced with a carbocycle while retaining activity. nih.gov

These results underscore the importance of the C13 side chain. The addition of a benzoyloxy group in analog 6 led to a potent P-gp inhibitor, confirming previous findings that an acyloxy moiety at this position is a key determinant for MDR reversal activity. nih.gov Furthermore, the promising activity of the carbocyclic analog 7 suggests that the macrolactone ester can be replaced by a bioisosteric carbocycle, offering alternative scaffolds for future design. nih.gov In vivo studies on other taxinine (B26179) analogues have also shown that combining them with traditional chemotherapeutics can significantly inhibit tumor growth in resistant models, highlighting their potential as MDR modifiers. researchgate.net

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry is an indispensable tool in the SAR analysis of complex molecules like taxuspine, providing insights that guide rational drug design and help explain experimental results. nih.govtermedia.pl For taxuspine analogs, computational methods have been used to generate pharmacophore models and rationalize biological data. nih.govresearchgate.net

A key application was the development of a ligand-based pharmacophore model to describe the interactions of taxanes with P-gp. nih.gov This was particularly important as no crystal structure of a taxane bound to P-gp was available. The model was built using a set of known taxane-based P-gp inhibitors and successfully rationalized the observed biological activities of the newly synthesized analogs. nih.govresearchgate.net

The process involved:

Pharmacophore Generation : Using software to identify common chemical features among active molecules, a 3D model was created representing the essential spatial arrangement of hydrophobic centers and hydrogen bond acceptors. nih.govarkat-usa.org

Molecular Alignment : The synthesized analogs (5 , 6 , and 7 ) and the parent compound (Taxuspine X) were then computationally fitted into the pharmacophore model. nih.gov

SAR Rationalization : The quality of the fit correlated with the biological activity. Taxuspine X and the active analog 6 showed a full mapping to the pharmacophore, while the inactive analog 5 did not. nih.gov This computational analysis provided a structural explanation for the experimental SAR, confirming the importance of the C13 benzoyl group for activity. nih.gov

This approach represents the first example of a pharmacophore that describes the interactions of taxanes with P-gp, providing a valuable tool for the future design of novel taxanes with improved P-gp inhibitory activity. nih.govresearchgate.net Such models, often part of a broader quantitative structure-activity relationship (QSAR) study, can predict the activity of new compounds in silico, saving time and resources in the drug discovery process. termedia.pltermedia.pl

Preclinical Biological Activities and Molecular Mechanisms of Taxuspine B

Cellular and Molecular Mechanisms of Anticancer Activity of Taxuspine B

This compound has demonstrated a range of anticancer activities in preclinical studies, influencing critical cellular processes from cell cycle regulation and programmed cell death to the modulation of signaling pathways that drive tumor growth.

Effects of this compound on Cell Cycle Progression and Apoptosis Pathways

The cell cycle and apoptosis are tightly regulated processes that are often dysregulated in cancer. nih.gov Therapeutic agents that can modulate these pathways are of significant interest in oncology research. While direct studies on this compound's specific effects on cell cycle checkpoints and the intricate steps of apoptosis are not extensively detailed in the provided search results, its classification as a taxoid suggests a potential mechanism of action related to microtubule stabilization. Taxanes, as a class, are known to interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. researchgate.net

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.com Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.gov Key proteins involved in the regulation of apoptosis include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, and the tumor suppressor protein p53. nih.govmdpi.comnih.gov The p53 protein plays a crucial role in orchestrating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. nih.govfrontiersin.org

While the precise molecular targets of this compound within the apoptotic machinery remain to be fully elucidated, its cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cells suggest an ability to trigger cell death pathways. medchemexpress.com The IC50 value against L1210 cells was reported to be 18 μg/mL, with inhibition of 42.3% and 11.8% at 10 μg/mL for L1210 and KB cells, respectively. medchemexpress.com

Table 1: Cytotoxic Activity of this compound

Cell LineTypeMeasurementValue
L1210Murine LymphomaIC5018 µg/mL
L1210Murine Lymphoma% Inhibition at 10 µg/mL42.3%
KBHuman Epidermoid Carcinoma% Inhibition at 10 µg/mL11.8%

This table summarizes the reported cytotoxic effects of this compound on two cancer cell lines. medchemexpress.com

Modulation of Oncogenic Signaling Pathways by this compound

Oncogenic signaling pathways are complex networks that regulate cell growth, proliferation, and survival, and their aberrant activation is a hallmark of cancer. nih.govmdpi.com Taxanes, in general, have been shown to affect a variety of these pathways. researchgate.net While specific studies detailing the direct modulation of pathways like the Wnt/β-catenin or ubiquitin-proteasome pathways by this compound are limited, the broader class of taxoids is known to impact these critical cellular processes. researchgate.netnih.govmdpi.comnih.gov

The ubiquitin-proteasome pathway is essential for the degradation of many cellular proteins, including those involved in cell cycle control and apoptosis, and its dysregulation can contribute to cancer development. nih.govmdpi.com Similarly, the Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov

This compound's ability to overcome multidrug resistance (MDR) in cancer cells suggests an interaction with signaling pathways that regulate drug efflux pumps. researchgate.net Specifically, non-taxol-type taxoids like taxuspine C have been shown to increase the cellular accumulation of vincristine (B1662923) in MDR cells and inhibit the function of P-glycoprotein (P-gp), a key MDR efflux transporter. researchgate.net This suggests that this compound may also modulate signaling pathways that control the expression or function of such transporters.

Impact of this compound on Angiogenesis and Metastasis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.comuscjournal.com The inhibition of angiogenesis is a key strategy in cancer therapy. mdpi.comnih.gov While direct evidence for this compound's anti-angiogenic activity is not available in the provided search results, other taxanes like paclitaxel (B517696) have demonstrated anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tubule formation, as well as downregulating pro-angiogenic factors like VEGF. nih.gov

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. embopress.org Preclinical models, including genetically engineered mouse models and patient-derived xenografts, are crucial for studying the metastatic process and evaluating potential therapies. embopress.orgnih.govfrontiersin.orgnih.gov Although specific studies on the effect of this compound in preclinical models of metastasis are not detailed, its cytotoxic activity and potential to modulate oncogenic signaling pathways suggest it could have an impact on the metastatic cascade.

Immunomodulatory and Anti-inflammatory Effects and Mechanisms of this compound

The immune system plays a critical role in cancer surveillance and elimination. mdpi.com Compounds that can modulate immune responses are of great interest for cancer therapy. nih.govlit.eu

Modulation of Immune Cell Function by this compound

There is limited direct information in the provided search results regarding the specific effects of this compound on immune cell function. However, the broader context of immunomodulation by natural compounds suggests potential avenues of action. mdpi.comnih.govlit.euresearchgate.netresearchgate.net Immunomodulatory agents can influence the function of various immune cells, including T cells, B cells, NK cells, and macrophages. nih.govresearchgate.netfrontiersin.orgclevelandclinic.org They can alter cytokine production, enhance the cytotoxic activity of NK cells, and modulate antigen presentation. mdpi.comfrontiersin.org

The anti-inflammatory effects of various natural compounds are often linked to the inhibition of pro-inflammatory enzymes and cytokines. frontiersin.orgplos.orgnih.govmdpi.comscielo.br While no specific anti-inflammatory data for this compound is available, this is a common property of many bioactive plant-derived molecules.

Inhibition of Inflammatory Mediators and Pathways by this compound

While the broad anti-inflammatory properties of extracts from various Taxus species are recognized, direct and specific evidence detailing the inhibition of inflammatory mediators and pathways by the isolated compound this compound is not extensively documented in current scientific literature. Research on extracts from Taxus mairei, a known source of this compound, indicates that its terpenoid components can exhibit anti-inflammatory effects. This activity is broadly attributed to the inhibition of upstream kinase signaling pathways and the modulation of key inflammatory transcription factors.

Studies on general extracts from the Southern Yew, which contains a variety of taxanes including this compound, suggest a capacity to regulate the NF-κB signaling pathway, which plays a critical role in mediating inflammatory responses. However, attributing these effects specifically to this compound requires further targeted investigation. Similarly, while some taxane (B156437) derivatives have been observed to moderately inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cell lines, specific data quantifying this effect for this compound is scarce. Databases of plant-protein interactions suggest a potential link between compounds from Taxus baccata and inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), but experimental validation of this compound's direct activity on these targets is needed. genome.jp

Other Significant Preclinical Biological Activities of this compound (e.g., neuroprotective, antimicrobial)

Beyond its potential inflammatory modulation, this compound has demonstrated other significant biological activities in preclinical evaluations, most notably its effects on microtubule stability and cytotoxicity.

A primary characteristic of this compound is its "taxol-like" activity. It has been shown to effectively inhibit the depolymerization of microtubules induced by calcium chloride. epdf.pub This microtubule-stabilizing effect is a hallmark of many taxane-class compounds and is central to their biological function.

In addition to its effects on microtubule dynamics, this compound has been evaluated for its cytotoxic potential against various cell lines. The compound exhibits weak cytotoxicity against both murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. epdf.pub Specific findings on its cytotoxic activity are detailed in the table below.

Cell LineOrganismCell TypeActivity MetricValueReference
L1210MurineLymphomaIC₅₀18 µg/mL epdf.pub
KBHumanEpidermoid Carcinoma% Inhibition11.8% at 10 µg/mL epdf.pub

While other compounds isolated from the Taxus genus have been investigated for neuroprotective and antimicrobial properties, dedicated preclinical studies focusing solely on this compound for these specific activities are not prominent in the available literature.

Elucidation of Underlying Molecular Targets and Pathways of this compound

The primary molecular target of this compound that has been clearly elucidated is tubulin . Its significant biological activities are directly linked to its interaction with the microtubule cytoskeleton.

This compound functions as a microtubule-stabilizing agent. epdf.pub The underlying mechanism involves its binding to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule structure, preventing the dynamic instability that is crucial for normal cellular processes, particularly mitosis. By locking microtubules in a polymerized state, this compound disrupts the formation and function of the mitotic spindle, which is essential for the segregation of chromosomes during cell division. This disruption ultimately leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis (programmed cell death). This mechanism of action is the foundation for the cytotoxic effects observed in cancer cell lines. researchgate.net

While its interaction with tubulin is well-established, the full spectrum of its molecular interactions remains an area for further research.

Systems Biology Approaches to Unraveling the Polypharmacology of this compound

The concept of polypharmacology refers to the ability of a single drug molecule to interact with multiple molecular targets, potentially leading to a wider range of therapeutic effects or off-target activities. dokumen.pub Investigating this phenomenon requires a holistic approach, which is offered by the field of systems biology . Systems biology utilizes computational and high-throughput experimental methods to analyze complex biological networks and understand how drugs perturb these systems. dokumen.pub

Currently, there are no specific studies in the published literature that apply systems biology or network pharmacology approaches to explicitly map the polypharmacology of this compound. However, such an approach holds significant potential for this compound. Given that this compound has a well-defined primary target (tubulin) and that other taxanes are known to have multiple biological effects, a systems-level investigation could be highly informative.

A systems biology approach for this compound could involve:

Target Prediction: Using computational docking and chemical proteomics to screen for additional, secondary binding partners beyond tubulin.

Network Analysis: Mapping the known (tubulin) and predicted targets of this compound onto protein-protein interaction networks and signaling pathways. This could reveal how the compound's effects propagate through the cellular system to influence processes beyond mitosis.

Multi-Omics Analysis: Treating cells with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome. This would provide an unbiased, global view of the cellular response and could uncover novel pathways affected by the compound, potentially pointing to its influence on inflammation or other biological processes.

By integrating these data, a comprehensive network model of this compound's action could be constructed, moving beyond its single-target role as a microtubule stabilizer to potentially uncover a more complex and nuanced polypharmacological profile.

Pharmacological and Pharmacokinetic Investigations of Taxuspine B in Preclinical Models

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Taxuspine B

Detailed in vitro and in vivo studies characterizing the full ADME profile of this compound are not extensively available in the public scientific literature. Preclinical ADME studies are fundamental in drug discovery to evaluate how a chemical entity is processed by a living organism. beckman.comnih.gov These studies typically involve assessing the compound's journey through the body, including how it is absorbed, where it is distributed, how it is metabolized, and the routes by which it is excreted. beckman.com This information is crucial for predicting a drug's efficacy and safety profile before it can be considered for clinical trials. stjude.org

For a compound to be considered for oral administration, its absorption from the gastrointestinal tract is a critical parameter. bioline.org.br The distribution profile determines which tissues and organs the compound will reach. Metabolism provides insight into how the body chemically modifies the compound, which can affect its activity and potential for toxicity. beckman.com Finally, excretion studies identify the primary routes of elimination from the body. beckman.com While general methodologies for conducting such preclinical assessments in animal models are well-established, specific data for this compound remains unpublished. researchgate.netepo-berlin.com

Table 1: Summary of In Vitro and In Vivo ADME Profile for this compound (Based on available literature)

ADME Parameter In Vitro Findings In Vivo Findings (Animal Models)
Absorption Data not availableData not available
Distribution Data not availableData not available
Metabolism Data not availableData not available
Excretion Data not availableData not available

Elucidation of Metabolic Transformations and Metabolite Identification of this compound

The specific metabolic pathways and resulting metabolites of this compound have not been detailed in peer-reviewed research. The process of metabolite identification is a critical step in drug development, as it helps to understand the biotransformation of a compound and whether its metabolites are active or potentially toxic. researchgate.net This analysis is often conducted using in vitro systems, such as liver microsomes or hepatocytes from various species, to simulate the metabolic processes that occur in vivo. kaly-cell.com

Generally, taxanes undergo metabolism primarily through the cytochrome P450 (CYP) family of enzymes located in the liver. nih.gov However, without specific studies on this compound, it is not possible to confirm its metabolic profile or identify its specific metabolites.

Table 2: Metabolic Profile of this compound (Based on available literature)

Aspect Details
Primary Metabolizing Enzymes Data not available
Identified Phase I Metabolites Data not available
Identified Phase II Metabolites Data not available

Assessment of Bioavailability and Systemic Exposure of this compound in Animal Models

Quantitative data on the bioavailability and systemic exposure of this compound in animal models are not available in the current scientific literature. Bioavailability studies are essential to determine the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. nih.gov These studies are typically conducted in animal models such as rats, dogs, or primates before human trials. researchgate.net

The assessment involves administering the compound and measuring its concentration in blood or plasma over time to calculate key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). europa.eu Without such studies for this compound, its potential for systemic effects following administration by non-intravenous routes remains uncharacterized.

Table 3: Bioavailability and Systemic Exposure Parameters for this compound in Preclinical Models (Based on available literature)

Animal Model Route of Administration Bioavailability (%) Key Systemic Exposure Findings (e.g., AUC, Cmax)
Data not availableData not availableData not availableData not available

Potential Drug-Drug Interactions and Enzyme Modulation by this compound in Preclinical Settings

While direct studies on this compound's potential for drug-drug interactions are absent, the broader class of taxanes is known to interact with key enzymes and transporters involved in drug metabolism and disposition. researchgate.net Many drug interactions are mediated by the inhibition or induction of cytochrome P450 enzymes. nih.govcapes.gov.br

Taxanes are often substrates for and can be modulators of CYP enzymes, particularly CYP3A4 and CYP2D6. nih.gov Furthermore, many taxanes are substrates for the P-glycoprotein (P-gp) efflux pump, which plays a significant role in multidrug resistance. researchgate.net A related compound, taxuspine X, has been noted for its P-gp inhibitory activity. researchgate.net Given that compounds from Taxus cuspidata are known to interact with cytochrome P450 enzymes, it is plausible that this compound could also be involved in such interactions, but this requires experimental verification. genome.jp

Table 4: Potential for Preclinical Drug-Drug Interactions with this compound (Based on general knowledge of the taxane (B156437) class)

Interaction Mechanism Potential Effect of this compound Supporting Evidence
Cytochrome P450 (CYP) Enzyme Inhibition/Induction Data not available for this compound. Taxanes are known to be metabolized by and can modulate CYP enzymes. nih.govSpecific studies on this compound are lacking.
P-glycoprotein (P-gp) Modulation Data not available for this compound. Related taxuspines have shown P-gp inhibitory activity. researchgate.netSpecific studies on this compound are lacking.

Advanced Analytical Methodologies for Taxuspine B Quantification and Characterization

Development and Validation of Chromatographic (HPLC, GC) and Spectrometric (LC-MS/MS) Methods for Taxuspine B

The development of robust analytical methods is fundamental for the reliable determination of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. ijrpr.comjneonatalsurg.com Gas Chromatography (GC) is generally less suitable for large, non-volatile molecules like taxoids.

Method development for this compound analysis typically begins with optimizing the chromatographic separation. ijrpr.com Reversed-phase (RP) HPLC is the preferred mode, utilizing columns such as C8 or C18 that separate compounds based on hydrophobicity. researchgate.netijpsjournal.com The selection of the mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve good peak shape and resolution from other related compounds or matrix components. chromatographytoday.complos.org

For detection and quantification, tandem mass spectrometry (MS/MS) coupled with liquid chromatography offers unparalleled specificity and sensitivity. chromatographytoday.com Electrospray ionization (ESI) is a common technique used to generate ions of this compound, which are then detected by the mass spectrometer. nih.gov A specific and sensitive LC-MS/MS method has been developed for this compound's isomer, taxine (B1234092) B, which is directly applicable. researchgate.net In these methods, detection is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for this compound (e.g., m/z 584.2 for [M+H]⁺) and monitoring for specific product ions generated after collision-induced dissociation (e.g., m/z 194.3 and m/z 107.1). researchgate.net This high selectivity minimizes interference from complex biological matrices. chromatographytoday.com

Validation is a critical step to ensure the method is fit for its intended purpose. jneonatalsurg.comresearchgate.net According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netjpionline.org For a taxine B method, linearity was established over a concentration range of 0.1–500 ng/g, with an LOD of 0.4 ng/g and an LOQ of 2 ng/g in blood samples. researchgate.net

Table 1: Example Parameters for a Validated LC-MS/MS Method for Taxine/Taxuspine B Analysis

ParameterDescription/ValueReference
Chromatography High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov
Column Reversed-Phase (RP-18) researchgate.net
Mobile Phase Gradient mixture of aqueous ammonium formate (B1220265) and acetonitrile/formic acid chromatographytoday.com
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net
MS Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion [M+H]⁺ m/z 584.2 researchgate.net
Product Ions m/z 194.3, m/z 107.1 researchgate.net
Internal Standard Docetaxel (B913) researchgate.net
Linearity Range (in blood) 0.1 - 500 ng/g researchgate.net
Limit of Detection (LOD) 0.4 ng/g researchgate.net
Limit of Quantitation (LOQ) 2 ng/g researchgate.net

Quantitative Analysis of this compound in Complex Biological Matrices (e.g., cell cultures, animal tissues)

Quantifying this compound in complex biological matrices like blood, urine, cell cultures, or animal tissues presents significant challenges due to the presence of numerous interfering endogenous substances. chromatographytoday.comuab.edu Effective sample preparation is a crucial first step to remove these interferences and concentrate the analyte. ijrpr.comuab.edu Solid-phase extraction (SPE) is a highly effective and commonly used technique for preparing biological samples for taxoid analysis. researchgate.netnih.gov SPE protocols for taxine analysis have demonstrated high recovery rates, around 86%. researchgate.net

Once the sample is prepared, the validated LC-MS/MS method is employed for quantification. chromatographytoday.com The use of a suitable internal standard, such as docetaxel or a stable isotopically labeled version of this compound, is essential for accurate quantification. researchgate.netuab.edu The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. uab.edu

The LC-MS/MS method's high sensitivity and selectivity enable the detection and quantification of this compound at very low concentrations, which is necessary for pharmacokinetic and metabolism studies. researchgate.net For instance, a validated method for taxine B and its isomer was successfully applied to determine their concentrations in blood, urine, and gastric content, with blood levels in the range of 105-212 ng/g being accurately measured in postmortem cases. researchgate.net Another semi-quantitative LC-MS method identified taxine B and isotaxine B in stomach content, kidneys, liver, and heart blood. nih.gov These examples demonstrate the capability of LC-MS/MS to reliably quantify taxoids in diverse and complex biological samples. researchgate.netnih.gov

Metabolite Profiling and Identification Techniques for this compound in Biological Samples

Metabolite profiling is the process of identifying all the metabolic products of a compound within a biological system. pharmaron.com Understanding the metabolism of this compound is crucial for evaluating its biotransformation and identifying active or inactive metabolites. High-resolution mass spectrometry (HR-MS), often coupled with ultra-high-performance liquid chromatography (UPLC), is the primary tool for this purpose. pharmaron.combiomedpharmajournal.org

The process typically involves administering this compound to an in vitro system (like human liver microsomes) or an in vivo model, followed by the collection of biological samples (e.g., plasma, urine, feces) over time. pharmaron.comdiva-portal.org An untargeted metabolomics approach can be used to comprehensively screen for all potential metabolites. nih.gov This involves comparing the full-scan mass spectra of control samples with those from treated samples to find new peaks corresponding to metabolites. nih.gov

Techniques like UPLC-Quadrupole Time-of-Flight (QToF)-MS/MS are used to first separate the parent compound from its metabolites and then to identify them. biomedpharmajournal.org The high mass accuracy of ToF analyzers allows for the determination of the elemental composition of unknown metabolites. pharmaron.com Subsequent MS/MS fragmentation provides structural information, helping to elucidate the site and type of metabolic modification (e.g., hydroxylation, glucuronidation). diva-portal.org While specific metabolite profiling studies on this compound are not widely published, analyses of the Taxus genus have identified a large number of taxoid-related metabolites, demonstrating the feasibility of these techniques. nih.gov

Impurity Profiling and Stability Assessment of this compound Using Analytical Techniques

Impurity profiling involves the identification and quantification of any unwanted chemicals present in a drug substance. ich.orgresearchgate.net Stability assessment evaluates how the quality of the substance changes over time under the influence of environmental factors like temperature, humidity, and light. sepscience.comhku.hk Both are critical for ensuring the quality and safety of a pharmaceutical compound. ijpsjournal.com

Reversed-phase HPLC with UV or mass spectrometric detection is the cornerstone of impurity and stability analysis. ijpsjournal.comsepscience.com A stability-indicating analytical method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of both. ijpsjournal.com To develop such a method for this compound, forced degradation studies are conducted. researchgate.net This involves subjecting the compound to harsh stress conditions to intentionally produce degradation products. researchgate.net

The ICH guidelines provide a framework for these studies. ich.org The degradation products are then separated and characterized, often using LC-MS to determine their chemical structures. sepscience.com Once the impurity profile is established, the validated stability-indicating HPLC method can be used for routine stability testing of this compound batches under long-term and accelerated storage conditions to determine its shelf life. sepscience.comhku.hk

Table 2: Typical Stress Conditions for Forced Degradation Studies of a Drug Substance

Stress ConditionTypical Reagents/ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M Hydrochloric Acid (HCl)To test for lability to acid.
Base Hydrolysis 0.1 M - 1 M Sodium Hydroxide (NaOH)To test for lability to base.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂)To test for susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C)To evaluate the effect of high temperature.
Photostability Exposure to UV and visible light (ICH Q1B)To assess light sensitivity.

Future Research Directions and Translational Perspectives for Taxuspine B Research

Advancements in Sustainable Production Methods for Taxuspine B

The limited availability of this compound from its natural source, the yew tree, presents a significant bottleneck for extensive research. The concentration of taxoids in Taxus plants is generally low, making extraction a challenging and environmentally taxing process. fao.org To address this, researchers are exploring sustainable and scalable production methods.

Plant Cell Culture: Plant cell cultures of various yew species have emerged as a promising and profitable alternative for producing taxoids. researchgate.net These in vitro systems offer a controlled environment for the consistent production of specific compounds, independent of geographical and climatic constraints. fao.org Research has shown that cell cultures of Taxus baccata, T. canadensis, and T. wallichiana can synthesize a variety of taxane (B156437) diterpenoids. researchgate.net Notably, these cultures often produce different profiles of taxoids compared to the parent plant, with a predominance of nonpolar 14-hydroxylated taxoids. researchgate.netresearchgate.net Studies on Taxus wallichiana cell cultures have demonstrated the production of C14-hydroxylated taxoids like yunnanxane (B1243522) and taxuyunnanine C. mdpi.com The optimization of culture conditions, including the use of elicitors like methyl jasmonate, has been shown to influence the yield and profile of taxoids, suggesting a potential strategy to enhance this compound production. mdpi.com

Table 1: Investigated Taxus Species for Plant Cell Culture of Taxoids

Species Key Findings References
Taxus baccata Capable of producing various taxoids in cell culture. researchgate.net
Taxus canadensis Cell cultures respond to elicitors, increasing taxoid production. researchgate.netmdpi.com
Taxus wallichiana Produces C14-hydroxylated taxoids; production is influenced by culture age and elicitors. researchgate.netmdpi.com
Taxus × media A hybrid species used for studying taxane biosynthesis. researchgate.net

Synthetic Biology: Synthetic biology represents a frontier in the production of complex natural products. youtube.comembopress.org This field applies engineering principles to biological systems to design and construct new biological parts, devices, and systems. youtube.comembopress.orgplos.org By elucidating the biosynthetic pathway of this compound and identifying the relevant genes, it may be possible to transfer this pathway into a microbial host, such as yeast or E. coli. This would enable the fermentation-based production of this compound, offering a highly scalable, cost-effective, and sustainable alternative to plant extraction or cell culture. While the application of synthetic biology to this compound is still in its nascent stages, it holds immense promise for overcoming current supply limitations.

Development of Advanced Delivery Systems for this compound in Preclinical Research

To effectively utilize this compound as a research tool, particularly in cellular and in vivo models, advanced delivery systems are crucial. These systems aim to improve the solubility, stability, and bioavailability of the compound, while also enabling targeted delivery to specific cells or tissues. dovepress.comresearchgate.netnih.gov

Nanocarriers for Targeted Delivery: Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, are submicron-sized particles that can encapsulate therapeutic or research agents. dovepress.comnih.govjneonatalsurg.com These systems can protect the encapsulated compound from degradation and facilitate its transport to the target site. jneonatalsurg.comnews-medical.net For preclinical research involving this compound, nanocarriers could be engineered to target specific cell types, for instance, by decorating their surface with ligands that bind to receptors overexpressed on cancer cells. dovepress.com This targeted approach would not only enhance the efficacy of the compound at the site of action but also minimize potential off-target effects, providing a clearer understanding of its specific biological activity. nih.govnews-medical.net The development of such systems would be a significant step forward in evaluating the therapeutic potential of this compound and its derivatives in relevant disease models. bccresearch.com

Table 2: Types of Nanocarriers and Their Potential Application for this compound Delivery

Nanocarrier Type Description Potential Advantage for this compound References
Liposomes Vesicles composed of a lipid bilayer. Can encapsulate both hydrophobic and hydrophilic compounds; well-established delivery platform. dovepress.comnih.gov
Polymeric Nanoparticles Solid particles made from biodegradable polymers. Offer controlled and sustained release of the encapsulated compound. nih.govnews-medical.net
Dendrimers Highly branched, tree-like macromolecules. Have a well-defined structure with numerous surface groups for functionalization. nih.govnews-medical.net

| Magnetic Nanoparticles | Inorganic nanoparticles that can be guided by an external magnetic field. | Allow for magnetic targeting to a specific location in the body. | nih.gov |

Integration of Omics Technologies in Understanding this compound's Biological Effects

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of molecular changes within a biological system. gfbs-home.demdpi.comhumanspecificresearch.org The application of these high-throughput methods is essential for elucidating the complex biological effects of natural products like this compound. mdpi.comfrontiersin.org

By treating cells or model organisms with this compound and subsequently performing multi-omics analysis, researchers can:

Transcriptomics (RNA-seq): Identify genes whose expression is upregulated or downregulated in response to the compound, revealing the genetic pathways that are modulated. humanspecificresearch.orgresearchgate.net

Proteomics: Analyze changes in the levels and post-translational modifications of proteins, providing insight into the functional consequences of altered gene expression. humanspecificresearch.orgresearchgate.net

Metabolomics: Profile the changes in small-molecule metabolites, offering a snapshot of the metabolic state of the cell and how it is perturbed by this compound. humanspecificresearch.orgfrontiersin.org

Integrating these datasets can help to construct a detailed picture of the compound's mechanism of action, identify novel molecular targets, and uncover previously unknown biological activities. mdpi.com This holistic approach moves beyond a single-target focus and embraces the complexity of cellular responses to external stimuli.

Identification of Novel Molecular Targets and Signaling Pathways for this compound

Initial research suggests that this compound exhibits taxol-like activity by affecting microtubule depolymerization. abmole.commedchemexpress.com However, the full spectrum of its molecular interactions is likely much broader. Future research should focus on identifying novel molecular targets and delineating the signaling pathways through which this compound exerts its effects.

Terpenoids isolated from Taxus mairei have been shown to inhibit various upstream kinase signaling pathways, including the MAPK/p38/ERK/JAK pathway, and to suppress the activation of NF-κB. mdpi.com Given that this compound is a taxane diterpenoid, it is plausible that it may also modulate these or other critical signaling cascades involved in cellular processes like proliferation, inflammation, and apoptosis. researchgate.netmdpi.com Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational molecular modeling can be employed to identify direct binding partners of this compound. researchgate.net Uncovering these novel targets and pathways will not only enhance its value as a research tool but could also reveal new therapeutic opportunities.

Addressing Challenges in the Academic Development of this compound as a Research Tool

The transition of a promising natural product from initial discovery to a widely used research tool is fraught with challenges. For this compound, these hurdles include:

Synthesis and Scalability: The complex, three-dimensional structure of taxanes makes their total chemical synthesis exceptionally challenging and often commercially unviable for large-scale production. researchgate.net While progress has been made in the synthesis of taxane scaffolds, a practical and efficient synthesis of this compound remains a significant obstacle. researchgate.net

Compound Availability: As mentioned, reliance on extraction from natural sources is unsustainable. The success of future research is heavily dependent on the development of reliable and scalable production methods like plant cell culture or synthetic biology. mdpi.com

Standardization and Purity: Ensuring the purity and consistency of this compound batches is critical for obtaining reproducible experimental results. This requires robust analytical and purification methods.

Intellectual Property and Access: Navigating the intellectual property landscape and ensuring open access to the compound for academic researchers can sometimes be a barrier to widespread investigation.

Addressing these challenges through interdisciplinary collaboration between synthetic chemists, biotechnologists, and cell biologists will be paramount to unlocking the full scientific potential of this compound.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Taxuspine B isolated from natural sources?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to compare spectral data with published values. For novel derivatives, crystallographic analysis or computational modeling (e.g., density functional theory) can validate stereochemistry .

Q. What experimental approaches are used to assess this compound’s microtubule stabilization activity?

  • Methodological Answer : Perform in vitro tubulin polymerization assays using purified tubulin and monitor fluorescence intensity changes (e.g., with the fluorescent dye DAPI). Compare results with paclitaxel as a positive control. For cellular studies, immunofluorescence microscopy can visualize microtubule bundling in treated cancer cells (e.g., HeLa or A549 lines) .

Q. How do researchers address discrepancies in this compound’s cytotoxicity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time, and serum concentration). For example, this compound’s IC50 against KB cells varies from 11.8% inhibition (42.3% at 10 µg/mL) to higher values; replicate experiments with controls (e.g., paclitaxel) and validate via multiple assays (MTT, ATP-based viability) .

Advanced Research Questions

Q. What strategies optimize this compound’s bioavailability for in vivo studies given its poor solubility?

  • Methodological Answer : Use solubility-enhancing formulations (e.g., liposomes, cyclodextrin complexes) or pro-drug derivatives. Pharmacokinetic profiling (HPLC-MS/MS) in rodent models can assess bioavailability improvements. Compare tissue distribution and half-life with unmodified this compound .

Q. How can researchers resolve contradictory findings about this compound’s synergy with other chemotherapeutic agents?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test this compound with platinum-based drugs (e.g., cisplatin) in dose-matrix experiments (e.g., 4×4 concentrations). Use transcriptomics (RNA-seq) to identify pathways altered by synergistic combinations .

Q. What experimental designs mitigate off-target effects when studying this compound’s mechanism?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models (e.g., β-tubulin mutants) to isolate microtubule-specific effects. Pair with proteomic profiling (e.g., TMT labeling) to identify non-tubulin targets. Validate findings using siRNA knockdowns in in vitro models .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze this compound’s dose-response curves with high variability?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) with replicates (n ≥ 3). Report 95% confidence intervals for IC50 values. For low-effect data (e.g., 42.3% inhibition at 10 µg/mL), apply non-parametric tests (Mann-Whitney U) .

Q. What validation steps ensure reproducibility in this compound’s bioactivity studies?

  • Methodological Answer : Cross-validate results in orthogonal assays (e.g., apoptosis via Annexin V staining vs. caspase-3 activation). Share raw data (e.g., flow cytometry files) and protocols in supplementary materials. Use reference standards (e.g., NCI-60 panel compounds) for inter-lab calibration .

Key Considerations for Experimental Design

  • Cell Line Selection : Use this compound-resistant sublines (e.g., P-glycoprotein-overexpressing KB-V1) to study efflux mechanisms .
  • Negative Controls : Include solvent-only (e.g., DMSO) and tubulin-disrupting agents (e.g., colchicine) to confirm mechanism specificity .

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Reactant of Route 1
Reactant of Route 1
Taxuspine B
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.